2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid

Medicinal Chemistry Physicochemical Property Drug Design

This fluorinated benzoic acid building block features a unique ortho-difluoromethoxy and para-trifluoromethyl substitution pattern (XLogP3: 3.3, TPSA: 46.5 Ų). Its balanced lipophilicity and distinct H-bond acceptor profile make it a superior choice for medicinal chemists optimizing oral bioavailability and target binding in SAR studies. Ideal for pharmaceutical intermediate synthesis.

Molecular Formula C9H5F5O3
Molecular Weight 256.13 g/mol
CAS No. 1236303-07-3
Cat. No. B1442258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid
CAS1236303-07-3
Molecular FormulaC9H5F5O3
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(=O)O
InChIInChI=1S/C9H5F5O3/c10-8(11)17-6-3-4(9(12,13)14)1-2-5(6)7(15)16/h1-3,8H,(H,15,16)
InChIKeyCTZIULPDDDTPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid (CAS 1236303-07-3): Sourcing and Differentiation Guide


2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid (CAS 1236303-07-3) is a fluorinated aromatic compound characterized by the concurrent presence of a difluoromethoxy group at the 2-position and a trifluoromethyl group at the 4-position on a benzoic acid core [1]. Its molecular formula is C9H5F5O3 with a molecular weight of 256.13 g/mol [1]. This compound is utilized primarily as a pharmaceutical intermediate and in materials science, with the specific substitution pattern influencing both its physicochemical and potential biological properties, setting it apart from simpler fluorobenzoic acid analogs [2][3].

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid: Why Analogs Cannot Substitute


Direct substitution of 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid with other fluorinated benzoic acids is not feasible due to the unique interplay between its specific functional groups. The combination of an ortho-difluoromethoxy (-OCF2H) group and a para-trifluoromethyl (-CF3) group results in a distinct lipophilicity profile (XLogP3 of 3.3) and hydrogen bonding capacity compared to analogs that may possess only one of these groups or have them in different positions [1][2]. These differences in physicochemical properties directly impact the compound's behavior as a building block in synthesis, its potential for molecular recognition, and its performance in applications where specific intermolecular interactions are required, such as in the design of pharmaceutical intermediates or functional materials [3].

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid: Evidence for Procurement Decisions


Lipophilicity (XLogP3) Comparison with Core Fluorobenzoic Acid Analogs

The computed lipophilicity (XLogP3) for 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is 3.3 [1]. This is a key differentiation from simpler analogs such as 4-(trifluoromethyl)benzoic acid (XLogP3 of 2.9) [2] and the unsubstituted benzoic acid (XLogP3 of 1.9) [2]. The increased logP of 0.4 units relative to 4-(trifluoromethyl)benzoic acid indicates a significant enhancement in lipophilicity, which can be critical for passive membrane permeability and target engagement in biological systems.

Medicinal Chemistry Physicochemical Property Drug Design

Hydrogen Bond Acceptor Count Relative to 4-(Trifluoromethyl)benzoic Acid

The compound has a hydrogen bond acceptor count of 8, compared to 5 for 4-(trifluoromethyl)benzoic acid [1][2]. This difference arises from the additional oxygen and fluorine atoms in the difluoromethoxy group. The increased hydrogen bond acceptor capacity can alter the compound's ability to interact with biological targets, potentially enhancing binding affinity or selectivity in systems where such interactions are crucial.

Molecular Recognition Drug-Receptor Interaction Physicochemical Property

Topological Polar Surface Area (TPSA) Compared to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

The topological polar surface area (TPSA) for 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is 46.5 Ų [1]. This is lower than the TPSA of 2-hydroxy-4-(trifluoromethyl)benzoic acid, which is 57.5 Ų [2]. The reduction in TPSA is due to the replacement of a hydroxyl group with a difluoromethoxy group. Lower TPSA values are generally associated with better membrane permeability, suggesting that the target compound may have a more favorable ADME profile in comparison.

ADME Drug Design Permeability

Patent-Supported Role as a Differentiated Fluorinated Building Block

The strategic value of this compound is underscored by its inclusion in a patent application for substituted fluoroaromatics (US20030092930) [1]. The patent emphasizes that modifying the activity of pharmaceuticals and agrochemicals through fluorination with trifluoromethyl or trifluoromethoxy groups, with or without additional fluorine substituents, is achieved by varying lipophilicity and dipole moment. The presence of both the -OCF2H and -CF3 groups in a single molecule offers a specific combination of these effects, differentiating it from compounds that possess only one type of fluorine-containing group.

Organic Synthesis Fluorine Chemistry Pharmaceutical Intermediate

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid: Optimal Applications


Lead Optimization in Medicinal Chemistry for Enhanced Membrane Permeability

Its favorable lipophilicity profile (XLogP3 of 3.3) and lower TPSA (46.5 Ų) relative to hydroxyl analogs make it a preferred building block for medicinal chemists aiming to improve the ADME properties of drug candidates, particularly oral bioavailability [1].

Synthesis of Advanced Intermediates Requiring Specific Hydrogen Bonding Networks

The increased hydrogen bond acceptor count (8) provides a distinct intermolecular interaction profile compared to simpler fluorobenzoic acids, making it valuable for constructing molecules where these interactions are critical for target binding or supramolecular assembly [2].

Structure-Activity Relationship (SAR) Studies on Fluorine-Containing Aromatics

As a compound featuring two distinct fluorine-containing functional groups (-OCF2H and -CF3), it serves as a crucial reference point in SAR studies exploring the impact of lipophilicity, dipole moment, and hydrogen bonding on biological or physical properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.